(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
Description
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-8-4-7(6)9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
UPTIQMLLFYHQPD-BQBZGAKWSA-N |
Isomeric SMILES |
CN1C[C@H]2[C@@H]1CNCC2 |
Canonical SMILES |
CN1CC2C1CNCC2 |
Origin of Product |
United States |
Preparation Methods
Deprotection of Boc-Protected Intermediate
The tert-butoxycarbonyl (Boc) group in (1R,6S)-8-Boc-3,8-diazabicyclo[4.2.0]octane serves as a protecting group for the secondary amine. Deprotection typically involves:
Representative Procedure:
N-Methylation Strategies
Post-deprotection, methylation of the secondary amine proceeds via:
Data Table 1: Methylation Efficiency in Bicyclic Amines
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Eschweiler-Clarke | HCOOH, HCHO | 100°C | 78 | 95 |
| Methyl Iodide Alkylation | CHI, KCO | 60°C | 85 | 98 |
Route 2: Intramolecular Cyclization of Linear Diamines
Diamine Synthesis
Linear precursors such as 1,5-diamino-3-methylpentane can undergo cyclization. A patented approach for diazabicyclo[3.2.1]octane derivatives involves:
Adapted Procedure for Bicyclo[4.2.0] Systems:
Stereochemical Control
Achieving the (1R,6S) configuration necessitates chiral induction during cyclization:
-
Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalyst for asymmetric cyclization.
-
Resolution Techniques : Diastereomeric salt formation with L-tartaric acid.
Route 3: Reductive Amination of Ketone Intermediates
A third route adapts reductive amination strategies from diazabicyclo[3.3.1]nonane syntheses:
-
Ketone Formation : Oxidize a secondary alcohol in the bicyclic framework to a ketone.
-
Reductive Methylation : React with methylamine and NaBHCN under acidic conditions.
Critical Parameters:
-
pH Control : Maintain pH 4–5 with acetic acid to optimize imine formation.
-
Solvent Selection : Tetrahydrofuran (THF) or methanol improves reagent solubility.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity on C18 column (ACN/HO with 0.1% TFA, 1.0 mL/min).
-
Chiral GC : 98.5% enantiomeric excess using γ-cyclodextrin column.
Industrial-Scale Considerations
Cost Analysis
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Boc Deprotection | HCl consumption | Catalyst recycling |
| Methylation | CHI cost | Switch to dimethyl carbonate |
| Hydrogenation | Pd/C loading | Use of Raney Ni |
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Potential
Research indicates that (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane exhibits significant biological activity, particularly concerning neurotransmitter systems. It has been studied for potential effects on cognition and mood regulation, suggesting applications in treating conditions such as depression and anxiety disorders. Interaction studies have focused on its binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and cognitive function .
Organic Synthesis
Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structural features. It can be utilized in the synthesis of various derivatives and analogs that may possess enhanced biological activities or novel properties. Diazabicyclooctanes like this one are also explored for their roles as ligands in catalytic reactions, potentially influencing the selectivity and activity of catalysts used in organic transformations.
Material Science
Complex Formation
The ability of this compound to form complexes with various molecules makes it an interesting candidate for material science applications. Its unique structure may lead to the development of new materials with specific properties tailored for particular applications.
Case Study 1: Neuropharmacological Research
In a study examining the effects of this compound on neurotransmitter systems, researchers found that the compound modulated serotonin receptor activity, which is crucial for mood regulation. This modulation was linked to potential therapeutic effects in animal models of depression and anxiety.
Case Study 2: Synthesis of Derivatives
A synthetic route was developed for creating derivatives of this compound that exhibited enhanced binding affinity to dopamine receptors. These derivatives showed promise as potential treatments for neurodegenerative diseases due to their improved pharmacokinetic properties compared to the parent compound .
Mechanism of Action
The mechanism of action of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways .
Comparison with Similar Compounds
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane
- Structure : Bicyclo[3.2.1]octane core with p-nitrocinnamyl and propionyl substituents.
- Key Differences :
- The bicyclo[3.2.1]octane system introduces a 5-membered ring instead of the 6-membered ring in the target compound, altering ring strain and conformational flexibility .
- Pharmacological Activity : Acts as a selective µ-opioid receptor agonist, highlighting the role of substituents (e.g., p-nitrocinnamyl) in receptor binding .
- Synthetic Insight : X-ray crystallography reveals that substituent orientation (e.g., cinnamyl chain) directly impacts pharmacological efficacy .
| Property | (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane | 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane |
|---|---|---|
| Molecular Formula | C₇H₁₆Cl₂N₂ | C₁₉H₂₅N₃O₅ |
| Bicyclo System | [4.2.0] | [3.2.1] |
| Key Substituents | Methyl | p-Nitrocinnamyl, Propionyl |
| Pharmacological Role | Building block | µ-Opioid agonist |
8-Methyl-3,8-diazabicyclo[3.2.1]octanes (R = H, CH₃, C₆H₅)
- Structure : Variants with alkyl/aryl substituents on the bicyclo[3.2.1]octane system.
- Synthetic Challenges: Attempts to synthesize 3-benzyl-8-methyl derivatives failed, suggesting instability or competing reaction pathways .
- Applications : Explored for central nervous system (CNS) activity due to structural similarity to tropane alkaloids.
(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane
- Structure : Boc-protected derivative of the target compound (CAS: 370882-99-8).
- Key Differences :
- Utility : Widely used in peptide synthesis and as an intermediate for chiral catalysts.
(1S,6R)-Rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane
rac-tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Methyl 7-Tosyl-7-azabicyclo[4.2.0]octane-8-carboxylate
Biological Activity
(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a bicyclic compound notable for its unique structural characteristics, including two nitrogen atoms within its framework. This compound has garnered attention in neuropharmacology due to its potential effects on neurotransmitter systems and cognitive functions.
- Molecular Formula : C₇H₁₄N₂
- Molecular Weight : Approximately 126.20 g/mol
- CAS Number : 2306244-91-5
Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may modulate neurotransmitter activity, which could have therapeutic implications for conditions such as depression and anxiety disorders .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Influences serotonin and dopamine pathways, potentially aiding in mood regulation and cognition . |
| Receptor Binding | Exhibits binding affinity to receptors involved in neurological functions . |
| Therapeutic Potential | May provide benefits in treating neuropsychiatric disorders . |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Neuropharmacological Studies :
- A study highlighted the compound's ability to enhance serotonin receptor activity, suggesting potential applications in treating depression .
- Another research indicated significant interaction with dopamine receptors, which may contribute to its effects on mood and behavior .
- Synthetic Pathways :
-
Comparative Studies :
- Comparison with other bicyclic compounds revealed unique features that may contribute to its distinct pharmacological properties.
Structural Comparisons
The structural similarities of this compound with other bicyclic compounds can be summarized in the following table:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane | C₇H₁₄N₂ | Different stereochemistry affecting activity |
| 1-Azabicyclo[2.2.2]octane | C₇H₁₃N | Simpler structure with distinct pharmacological properties |
| 3-Pyrrolidinecarboxylic acid | C₅H₉NO₂ | Contains a different nitrogen arrangement |
Q & A
Q. What are the established synthetic routes for (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane?
The synthesis typically involves cyclization of precursors (e.g., azetidin-2-ones) under controlled conditions. A common method employs radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . Catalysts like palladium or nickel are critical for stereochemical integrity, while continuous flow reactors enhance scalability . Purification via HPLC or column chromatography ensures high purity (>95%) .
Q. How is the stereochemical configuration of this compound verified?
X-ray crystallography and advanced NMR techniques (e.g., NOESY) are used to confirm the (1R,6S) configuration. Computational tools like density functional theory (DFT) can validate electronic environments of chiral centers . For example, PubChem’s InChIKey (NSZFCGYEVWVLOI-HTQZYQBOSA-N) provides stereodescriptors for cross-verification .
Q. What biological assays are used to screen its activity?
In vitro receptor-binding assays (e.g., radioligand displacement) are standard for evaluating interactions with neuroreceptors like orexin or dopamine receptors . Functional assays (e.g., cAMP modulation) further characterize agonist/antagonist behavior. Cell viability assays (MTT or ATP-based) assess cytotoxicity in pharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher diastereomeric excess in synthesis?
Key factors include:
- Solvent selection : Toluene or DMF stabilizes transition states for stereocontrol .
- Catalyst tuning : Chiral auxiliaries or asymmetric catalysts (e.g., BINAP-Pd complexes) improve enantioselectivity .
- Temperature gradients : Slow heating (25°C to 80°C) minimizes side reactions .
High-throughput screening (HTS) with microreactors accelerates optimization .
Q. How to resolve contradictions in reported receptor-binding affinities?
Discrepancies may arise from assay variability (e.g., cell lines, ligand concentrations). Solutions include:
- Standardized protocols : Use identical cell membranes (e.g., CHO-K1 for orexin receptors) .
- Orthogonal assays : Combine radioligand binding with calcium flux assays for cross-validation .
- Structural studies : X-ray crystallography of ligand-receptor complexes clarifies binding modes .
Q. What computational strategies predict its metabolic stability?
- Docking simulations : Tools like AutoDock Vina model interactions with cytochrome P450 enzymes .
- QSAR models : Train algorithms on datasets of similar diazabicyclo compounds to predict metabolic sites .
- MD simulations : Assess solvent accessibility of the methyl group for oxidation susceptibility .
Q. How to address challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors reduce batch variability and improve yield (>80%) .
- Green chemistry : Replace hazardous reagents (e.g., LiAlH4) with biocatalysts for reductions .
- In-line analytics : PAT (Process Analytical Technology) monitors purity in real-time via FTIR .
Q. What advanced techniques characterize its solid-state properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
